4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid
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Overview
Description
4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid, featuring an amino-oxoethoxy group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with ethyl oxalyl chloride to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-oxoethoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-oxoethoxy)benzoic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-Chlorobenzoic acid: Lacks the amino-oxoethoxy group, making it less versatile in chemical reactions.
4-(2-Amino-2-oxoethoxy)-benzoic acid: Similar structure but without the chlorine atom, affecting its chemical and biological properties.
Uniqueness
4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid is unique due to the presence of both the amino-oxoethoxy group and the chlorine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)-3-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGTWHRMVRSOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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